(+)-Blebbistatin

Descripción general

Descripción

(+)-Blebbistatin is a small molecule inhibitor that specifically targets myosin II, a motor protein involved in various cellular processes such as cytokinesis, cell motility, and muscle contraction. It is widely used in scientific research to study the role of myosin II in cellular functions and to investigate the mechanisms of cell movement and division.

Aplicaciones Científicas De Investigación

Cardiac Research

Optical Mapping

Blebbistatin is increasingly used in cardiac optical mapping to reduce motion artifacts during imaging. This application is crucial for studying cardiac electrophysiology and understanding arrhythmias. The compound's ability to inhibit myosin II activity helps maintain cell structure during imaging, thereby improving data accuracy .

Mechanistic Studies

Research has demonstrated that (+)-Blebbistatin effectively uncouples cardiac myofilament activation from calcium signaling without affecting the underlying electrical events. This property makes it a valuable tool for investigating the mechanisms of cardiac contraction and potential therapeutic targets for heart diseases .

Cell Motility and Invasion Studies

Cell Migration

In studies involving activated hepatic stellate cells, this compound has been shown to alter cell morphology and enhance migration capabilities. By inhibiting contractile forces, the compound facilitates wound healing processes and provides insights into liver fibrosis mechanisms .

Neurite Outgrowth

In neuronal studies, this compound promotes neurite outgrowth, indicating its potential role in neuroregeneration and recovery following injury. This application highlights the compound's versatility beyond traditional muscle studies .

Cancer Research

Inhibition of Tumor Cell Motility

this compound has been investigated for its effects on cancer cell motility and invasion. By inhibiting myosin II activity, the compound can reduce the invasive capabilities of various cancer cell lines, making it a candidate for therapeutic interventions in metastatic diseases .

Mechanistic Insights into Cytoskeletal Dynamics

The compound's ability to stabilize specific myosin intermediates provides researchers with a tool to explore cytoskeletal dynamics in cancer cells. This can lead to a better understanding of how tumors manipulate their microenvironment during invasion .

Hearing Protection Studies

Recent research indicates that this compound may protect against aminoglycoside-induced hair cell loss in the cochlea, a common cause of hearing impairment. By maintaining mitochondrial function and reducing reactive oxygen species (ROS) levels, the compound shows promise as a protective agent against ototoxicity .

Methodological Considerations

While this compound is a powerful tool in research, its application is not without challenges. The compound is sensitive to light and can precipitate under certain conditions, which may complicate experimental design and data interpretation. Researchers must take precautions regarding its use in live-cell imaging and ensure proper solubility conditions are met to avoid artifacts .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Implications |

|---|---|---|

| Cardiac Research | Optical mapping, mechanistic studies | Improves imaging accuracy; uncouples contraction from Ca²⁺ signaling |

| Cell Motility | Enhanced migration in hepatic stellate cells | Insights into liver fibrosis; promotes wound healing |

| Cancer Research | Inhibition of tumor cell motility | Potential therapeutic interventions in metastasis |

| Hearing Protection | Prevents aminoglycoside-induced hair cell loss | Maintains mitochondrial function; reduces ROS levels |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Blebbistatin involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by the introduction of specific functional groups to achieve the desired stereochemistry. The reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification. The use of high-throughput screening and process optimization techniques ensures consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions: (+)-Blebbistatin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies or applications.

Mecanismo De Acción

The mechanism of action of (+)-Blebbistatin involves the inhibition of myosin II ATPase activity. By binding to the myosin II motor domain, this compound prevents the hydrolysis of ATP, which is essential for myosin II function. This inhibition disrupts the normal cellular processes that rely on myosin II, such as cytokinesis and cell migration. The molecular targets include the myosin II heavy chain, and the pathways involved are related to actin-myosin interactions and cellular contractility.

Comparación Con Compuestos Similares

(+)-Blebbistatin is unique among myosin II inhibitors due to its high specificity and potency. Similar compounds include:

(-)-Blebbistatin: The enantiomer of this compound with different biological activity.

Para-nitroblebbistatin: A derivative with modified functional groups for enhanced stability.

Reversine: Another small molecule inhibitor with broader target specificity.

Compared to these compounds, this compound is preferred for its selective inhibition of myosin II and minimal off-target effects, making it a valuable tool in research and potential therapeutic applications.

Actividad Biológica

(+)-Blebbistatin is a cell-permeable inhibitor of class-II myosins, particularly myosin II, which has garnered significant attention in the field of cellular biology due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Blebbistatin inhibits myosin II by binding to the myosin-ADP-Pi complex, effectively reducing the release rate of inorganic phosphate (Pi) and trapping myosin in a weak-binding state with actin. This inhibition is characterized by a decrease in the without altering , indicating that blebbistatin does not interfere with actin binding but rather with the subsequent steps in muscle contraction and cellular motility .

Key Points:

- IC50 Values: The IC50 for blebbistatin against Dictyostelium myosin II is approximately 7 μM, with 95% inhibition at 100 μM .

- Enantiomer Activity: The (+)-enantiomer of blebbistatin exhibits significantly lower inhibitory activity compared to its (-)-counterpart, which is primarily responsible for the observed biological effects .

Effects on Cell Morphology and Function

Research has demonstrated that blebbistatin influences cellular morphology and function across various cell types:

- Hepatic Stellate Cells: In culture-activated hepatic stellate cells, blebbistatin induced a smaller cell size and dendritic morphology while reducing stress fibers and focal adhesions. It also impaired collagen gel contraction and promoted wound-induced cell migration .

- Cardiac Cells: In cardiac preparations, blebbistatin serves as an electromechanical uncoupler, minimizing motion artifacts during optical mapping. It has been shown to prolong ischemic response times, indicating reduced energy consumption during ischemia .

- Hair Cells: In studies involving cochlear hair cells, blebbistatin significantly reduced reactive oxygen species (ROS) accumulation and maintained mitochondrial function, thereby preventing apoptosis induced by neomycin exposure. This suggests a protective role against ototoxicity .

Table: Summary of Biological Effects of this compound

Case Studies

Case Study 1: Cardiac Optical Mapping

In a study utilizing blebbistatin in cardiac optical mapping, researchers found that the compound effectively minimized motion artifacts without significantly affecting electrical activity parameters such as ECG readings. The addition of blebbistatin delayed ischemic changes in cardiac tissue, suggesting its potential utility in cardiac research .

Case Study 2: Hepatic Stellate Cell Migration

Another study focused on hepatic stellate cells showed that blebbistatin not only altered cell morphology but also enhanced migratory capabilities post-wounding. This finding highlights the potential therapeutic applications of blebbistatin in liver fibrosis treatment by targeting myosin II activity .

Propiedades

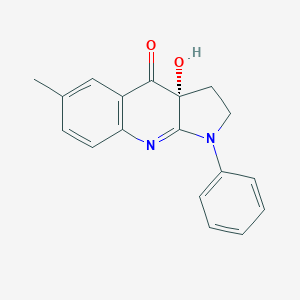

IUPAC Name |

(3aR)-3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAXPYOBKSJSEX-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C3[C@@](C2=O)(CCN3C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424990 | |

| Record name | (+)-Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177356-70-5 | |

| Record name | Blebbistatin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177356705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BLEBBISTATIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWG1958E8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (+)-blebbistatin inhibit NM II?

A1: this compound binds to the myosin-ADP-Pi complex, specifically at the ATPase site of NM II. [, , ] This binding inhibits the release of inorganic phosphate, effectively halting the ATP hydrolysis cycle and preventing the myosin head from generating force. [, , ]

Q2: What are the downstream effects of NM II inhibition by this compound?

A2: Inhibiting NM II with this compound affects various cellular processes, including:

- Reduced cell contractility: Smooth muscle contraction, cell migration, and cell shape changes are significantly impaired. [, , , ]

- Disruption of cytokinesis: this compound prevents the formation of the contractile ring during cytokinesis, leading to multinucleated cells. [, ]

- Altered cell signaling: Studies have shown this compound can impact intracellular signaling pathways, including the Rho/ROCK pathway, affecting cell adhesion, migration, and differentiation. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H18N2O3, and its molecular weight is 322.36 g/mol.

Q4: Has the performance of this compound been studied under different conditions?

A4: Yes, studies have shown that this compound maintains its inhibitory activity in various experimental settings, including in vitro cell culture, ex vivo tissue preparations, and in vivo animal models. [, , ]

Q5: Are there any known compatibility issues with this compound?

A5: While generally well-tolerated, researchers have observed that this compound can exhibit fluorescence in some imaging applications, potentially interfering with fluorescent probes. [] This aspect requires careful consideration during experimental design.

Q6: Does this compound possess any catalytic properties?

A6: this compound acts as a non-competitive inhibitor of NM II ATPase activity and does not directly participate in catalytic reactions. [, ]

Q7: Have computational studies been performed on this compound?

A7: Yes, molecular docking and molecular dynamics simulations have provided valuable insights into the binding mode of this compound to NM II. [, , ] These studies help refine our understanding of its selectivity and potency.

Q8: How do structural modifications of this compound affect its activity?

A8: Research indicates that modifications to the blebbistatin scaffold, particularly in the D-ring, can influence its isoform specificity and pharmacological properties. [] For instance, para-nitroblebbistatin (NBleb) and para-aminoblebbistatin (AmBleb) demonstrate different inhibitory profiles against various myosin II isoforms. []

Q9: What is the metabolic fate of this compound in vivo?

A9: While this compound is a valuable tool compound, research on its metabolic fate and pharmacokinetic properties is ongoing. [] Studies suggest that modifications to the blebbistatin scaffold can affect its metabolism and tissue distribution. [] For example, AmBleb exhibits greater accumulation in muscle tissues compared to this compound or NBleb. []

Q10: What are some examples of using this compound in cell-based assays?

A10: this compound is widely employed in cell-based assays to study:

- Cell migration and invasion: By inhibiting NM II, researchers can assess the role of cell contractility in these processes. [, , ]

- Stem cell differentiation: this compound has been used to investigate the influence of mechanical forces on stem cell fate decisions. [, ]

- Cytoskeletal dynamics: Researchers utilize this compound to probe the role of NM II in maintaining cell shape and regulating actin cytoskeleton organization. [, , ]

Q11: What is known about the toxicity profile of this compound?

A11: While this compound is widely used as a research tool, further investigations are necessary to establish its long-term safety profile for potential clinical applications. []

Q12: Are there any specific strategies for targeted delivery of this compound?

A12: Research on targeted delivery of this compound is ongoing. Developing delivery systems that specifically deliver this compound to desired tissues or cells could enhance its therapeutic efficacy and minimize potential side effects. [, ]

Q13: Are there any known biomarkers associated with this compound's mechanism of action?

A13: Identifying reliable biomarkers for this compound's activity could help monitor treatment response and predict potential efficacy in various applications. Further research in this area is crucial for translating its use into clinical settings. [, ]

Q14: What analytical methods are used to study this compound?

A14: Various analytical techniques are employed to characterize and quantify this compound, including:

- High-performance liquid chromatography (HPLC): For separating and quantifying this compound in biological samples. [, ]

- Mass spectrometry (MS): To identify and quantify this compound and its metabolites. [, ]

- Confocal microscopy: For visualizing the effects of this compound on cellular structures and processes. [, , , , ]

Q15: What is the environmental impact of this compound?

A15: Research on the ecotoxicological effects of this compound is limited. As a potent biological agent, investigating its potential impact on the environment and developing strategies for its safe disposal are essential aspects to address. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.